REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)[N:8]=[CH:7]2)([O-])=O>C(O)C.[Pt](=O)=O>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH2:13][N:9]1[C:10]2[C:6](=[CH:5][C:4]([NH2:1])=[CH:12][CH:11]=2)[CH:7]=[N:8]1
|
Name
|
|
Quantity
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6.73 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CC1=NC=CC=C1
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Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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200 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst was removed by suction filtration
|
Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with tert-butyl methyl ether
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Type
|
FILTRATION
|
Details
|
the product was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
to yield 5.1 g (86%) as white crystals
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)CN1N=CC2=CC(=CC=C12)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |